A Technical Guide to 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS No. 120484-50-6)
A Technical Guide to 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS No. 120484-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and includes its characteristic analytical data. Furthermore, its application in the development of bioactive molecules, including potential kinase inhibitors, is discussed, alongside a workflow for its synthesis and potential downstream applications.
Introduction
1-(2-fluoro-6-methoxyphenyl)ethanone, also known as 2'-fluoro-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted phenyl ring provides a scaffold for the synthesis of more complex molecules with a range of biological activities. The presence of both a fluorine atom and a methoxy group influences the electronic properties and metabolic stability of derivative compounds, making it a valuable starting material for the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-fluoro-6-methoxyphenyl)ethanone is presented in the table below.
| Property | Value | Reference |
| CAS Number | 120484-50-6 | [1] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Synonyms | 2'-Fluoro-6'-methoxyacetophenone, 1-acetyl-2-fluoro-6-methoxybenzene | [2] |
Experimental Protocols
Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone via Friedel-Crafts Acylation
The synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone is typically achieved through the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The following protocol is a representative procedure.
Materials:
-
1-fluoro-3-methoxybenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.[3][4]
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[3][4]
-
After the addition is complete, add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3][4]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[3][4]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[3][4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Analytical Characterization
The structure and purity of the synthesized 1-(2-fluoro-6-methoxyphenyl)ethanone can be confirmed by various spectroscopic methods.
| Analysis | Expected Data |
| ¹H NMR | Expected signals for the acetyl protons (singlet), methoxy protons (singlet), and aromatic protons (multiplets). |
| ¹³C NMR | Expected signals for the carbonyl carbon, methyl carbons, aromatic carbons (with C-F coupling), and the carbon attached to the methoxy group. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (ketone), C-O-C stretching (ether), and C-F stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: While specific experimental spectra for 1-(2-fluoro-6-methoxyphenyl)ethanone were not found in the search results, the expected data is based on the analysis of closely related acetophenone derivatives.[5][6][7][8]
Applications in Drug Development
1-(2-fluoro-6-methoxyphenyl)ethanone is a versatile intermediate in the synthesis of biologically active molecules. Its structural features are incorporated into various therapeutic agents, including kinase inhibitors.[9][10][11]
Role as a Precursor to Kinase Inhibitors
The substituted phenyl ring of 1-(2-fluoro-6-methoxyphenyl)ethanone can serve as a key pharmacophore that interacts with the hinge region of protein kinases. The fluorine and methoxy substituents can be strategically utilized to modulate binding affinity, selectivity, and pharmacokinetic properties of the final inhibitor.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 1-(2-fluoro-6-methoxyphenyl)ethanone.
Caption: Synthetic workflow for 1-(2-fluoro-6-methoxyphenyl)ethanone.
Logical Relationship in Drug Discovery
This diagram outlines the logical progression from the starting material to a potential therapeutic application.
Caption: From chemical intermediate to biological evaluation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(2-Fluoro-6-methoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. 1-(2-Fluoro-6-hydroxyphenyl)ethanone [myskinrecipes.com]
- 10. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]




